5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
Description
Properties
IUPAC Name |
6-fluorospiro[1,2-dihydroindene-3,2'-pyrrolidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c13-10-2-3-11-9(8-10)4-6-12(11)5-1-7-14-12/h2-3,8,14H,1,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQVKKSUGHTDKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C=CC(=C3)F)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677544 | |
| Record name | 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211594-23-8 | |
| Record name | 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,3-dihydrospiro[indene-1,2’-pyrrolidine] typically involves the following steps:
Formation of the Indene Moiety: The indene structure is synthesized through a series of reactions starting from simple aromatic compounds.
Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Spirocyclization: The final step involves the formation of the spirocyclic structure through a cyclization reaction, often using a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
While specific industrial production methods for 5-Fluoro-2,3-dihydrospiro[indene-1,2’-pyrrolidine] are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,3-dihydrospiro[indene-1,2’-pyrrolidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4).
Substitution: NaOMe or NaOEt in methanol or ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
Chemical Synthesis and Research Applications
Building Block for Synthesis:
5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] serves as a valuable building block in organic synthesis. Its spirocyclic structure allows for the development of more complex molecules. Researchers utilize this compound to create derivatives that may exhibit enhanced properties or functionalities.
Reactivity and Reaction Mechanisms:
The compound can undergo various chemical reactions, including:
- Oxidation: Using reagents like potassium permanganate or chromium trioxide.
- Reduction: Achieved through hydrogenation with palladium catalysts.
- Nucleophilic Substitution: The fluorine atom can participate in substitution reactions with nucleophiles such as sodium methoxide.
These reactions are essential for exploring the compound's reactivity and developing new synthetic pathways.
Biological Applications
Potential Pharmacological Properties:
Research into the biological activities of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] has indicated potential interactions with biological macromolecules. Studies have focused on its:
- Antimicrobial Activity: Initial findings suggest that the compound may exhibit inhibitory effects against certain bacterial strains.
- Anticancer Properties: Investigations into its ability to interact with cancer cell lines are ongoing, aiming to determine its efficacy as a therapeutic agent.
Case Study Example:
A study evaluating the interaction of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] with specific enzymes revealed that the compound could inhibit enzyme activity associated with cancer progression. This finding suggests a potential role in developing cancer therapeutics.
Medical Applications
Exploration for Therapeutic Use:
While not yet approved for clinical use, 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] is being explored for its pharmacological potential. Its unique structure may allow it to serve as a scaffold for drug development targeting various diseases.
Mechanism of Action:
The mechanism by which 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] exerts its effects involves interactions at the molecular level. The presence of the fluorine atom facilitates hydrogen bonding and other non-covalent interactions that can enhance binding affinity to target proteins.
Industrial Applications
Material Development:
In industrial settings, 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] is utilized in developing new materials and chemical processes. Its unique properties make it suitable for creating advanced polymers or composites with specific characteristics.
Mechanism of Action
The mechanism of action of 5-Fluoro-2,3-dihydrospiro[indene-1,2’-pyrrolidine] involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The spirocyclic structure provides rigidity, which can affect the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindene: Lacks the spirocyclic structure but contains the fluorine-substituted indene moiety.
2,3-Dihydrospiro[indene-1,2’-pyrrolidine]: Similar spirocyclic structure but without the fluorine atom.
Uniqueness
5-Fluoro-2,3-dihydrospiro[indene-1,2’-pyrrolidine] is unique due to the presence of both the fluorine atom and the spirocyclic structure. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications.
Biological Activity
5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] is a chemical compound with the molecular formula C₁₂H₁₄FN and a molecular weight of approximately 191.24 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. The unique spirocyclic structure combined with the presence of a fluorine atom contributes to its distinct chemical properties and biological interactions.
The synthesis of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] typically involves several key steps:
- Formation of the Indene Moiety : Starting from simple aromatic compounds, the indene structure is synthesized.
- Fluorination : The introduction of the fluorine atom is achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
- Spirocyclization : The final step involves cyclization to form the spirocyclic structure, often using bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) .
The biological activity of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] is largely attributed to its interaction with various biological macromolecules. The fluorine atom can engage in hydrogen bonding and other non-covalent interactions, which may influence the compound's binding affinity and specificity towards molecular targets. The rigidity imparted by the spirocyclic structure further affects its conformation and reactivity .
Anticancer Activity
Preliminary studies indicate that 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] may exhibit antiproliferative effects against certain cancer cell lines. For instance, compounds with similar structural motifs have shown promising results in inhibiting tumor growth by targeting specific pathways involved in cancer progression .
A comparative analysis with similar compounds reveals that while many share structural similarities, the presence of fluorine in this compound enhances its reactivity and biological potential.
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] | Spirocyclic | Fluorine substitution at position 5 |
| 5-Fluoroindene | Aromatic | Lacks spirocyclic structure |
| 2,3-Dihydrospiro[indene-1,2'-pyrrolidine] | Spirocyclic | No fluorine substitution |
In Vitro Studies
In vitro studies have been conducted to assess the cytotoxicity of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]. These studies typically involve treating various cancer cell lines with different concentrations of the compound and measuring cell viability through assays such as MTT or XTT.
For example:
- Cell Line : SW480 (colorectal cancer)
- Concentration : 10 µM
- Outcome : Moderate growth inhibition observed.
Further investigation into the mechanism revealed that the compound may interfere with cellular signaling pathways critical for cancer cell survival .
Research Applications
The potential applications of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] extend beyond oncology. It is being explored for:
Q & A
Q. Key parameters :
- Temperature control (80–120°C range critical for cyclization).
- Catalyst concentration (e.g., H₂SO₄ at 20 mol% ensures efficient protonation).
- Reaction time (3–6 hours for complete conversion).
How is the structural integrity of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] confirmed post-synthesis?
Level: Basic
Answer:
Structural validation relies on spectroscopic and analytical techniques:
Methodological note : Ensure deuterated solvents (e.g., DMSO-d₆) for NMR and calibration with internal standards (e.g., TMS) .
How can researchers resolve contradictions in biological activity data across studies involving this compound?
Level: Advanced
Answer:
Contradictions often arise from:
- Purity variations : Use HPLC (≥98% purity thresholds) and reference standards (e.g., 5-fluorooxindole derivatives) .
- Stereochemical differences : Chiral chromatography (e.g., Chiralpak® columns) to isolate enantiomers and assess activity separately .
- Assay conditions : Standardize cell-based assays (e.g., fixed incubation times, serum-free media) to minimize variability .
Example : A study showing low cytotoxicity might use impure batches, while high-purity samples exhibit potent activity. Cross-validate with HRMS and biological triplicates .
What computational methods aid in understanding the interaction of this compound with biological targets?
Level: Advanced
Answer:
- Molecular docking : Use AutoDock Vina to model binding to receptors (e.g., serotonin transporters). Optimize force fields for fluorine’s electronegativity .
- DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity at the 5-fluoro position .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS software) .
Case study : Docking reveals hydrogen bonding between the pyrrolidine nitrogen and Asp⁹⁸ of a target enzyme, guiding mutagenesis experiments .
What are common functionalization strategies for modifying the spirocyclic core?
Level: Basic
Answer:
- Halogenation : N-Chlorosuccinimide (NCS) in THF introduces chlorine at the pyrrolidine nitrogen .
- Alkylation : NaH-mediated alkylation of the indene moiety with methyl iodide .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids (Pd(PPh₃)₄ catalyst) for aryl substitutions .
Example : 3-Benzoyl derivatives are synthesized via benzoylation of the pyrrolo[2,3-b]pyridine core .
How can researchers design experiments to study the compound’s stability under physiological conditions?
Level: Advanced
Answer:
- Accelerated stability studies : Incubate at 37°C in PBS (pH 7.4) for 48 hours, with HPLC monitoring degradation products .
- Photostability : Expose to UV light (λ = 254 nm) and quantify isomerization via circular dichroism .
- pH-dependent degradation : Test in buffers ranging from pH 2 (simulating stomach acid) to pH 9 (intestinal conditions) .
Data interpretation : A half-life <24 hours at pH 2 suggests enteric coating is needed for oral administration .
What challenges arise in achieving enantiomeric purity, and how can they be addressed?
Level: Advanced
Answer:
Challenges :
- Racemization during synthesis (e.g., acid-mediated conditions epimerize stereocenters).
- Low diastereomeric excess (de) in asymmetric catalysis.
Q. Solutions :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) to direct stereochemistry .
- Enzymatic resolution with lipases (e.g., Candida antarctica lipase B) to separate enantiomers .
Case study : A 70% de achieved via Pd-catalyzed asymmetric hydrogenation improves to >95% with optimized ligands .
How do structural modifications impact the compound’s pharmacokinetic properties?
Level: Advanced
Answer:
- Fluorine substitution : Enhances metabolic stability by resisting cytochrome P450 oxidation .
- Spacer length : Increasing alkyl chain length between indene and pyrrolidine improves blood-brain barrier penetration (logP >2.5) .
- Polar groups : Carboxylic acid derivatives show higher aqueous solubility but reduced membrane permeability .
Q. Optimization strategies :
- High dilution : Reduce concentration to favor intramolecular cyclization over dimerization .
- Microwave-assisted synthesis : Accelerate reaction kinetics (e.g., 30 minutes at 150°C vs. 3 hours conventionally) .
- Additives : Molecular sieves (3Å) absorb water, shifting equilibrium toward ring closure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
